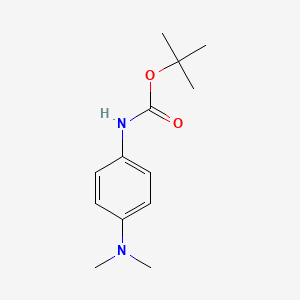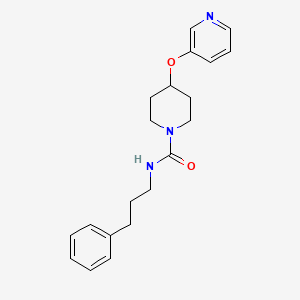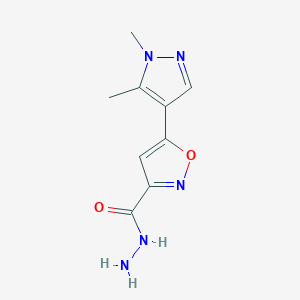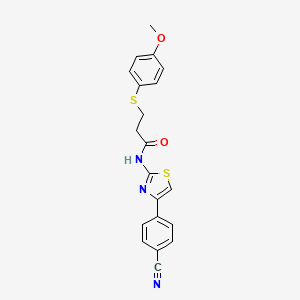![molecular formula C11H14F3NO B2947452 1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2097863-82-4](/img/structure/B2947452.png)
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperidine is a widely used building block in the synthesis of organic compounds, consisting of a six-membered ring containing five carbon atoms and one nitrogen atom . The trifluoromethyl group consists of one carbon atom bonded to three fluorine atoms and is often used in pharmaceutical and agrochemical compounds due to its distinctive physical-chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the properties of its furan, piperidine, and trifluoromethyl components. For example, the pyrrolidine ring in piperidine contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Again, while specific reactions involving “1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine” are not available, compounds containing trifluoromethyl groups are known to undergo various chemical reactions. For instance, an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine is a common method for introducing trifluoromethyl groups within other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its trifluoromethyl, furan, and piperidine components. Trifluoromethyl groups are known to bestow many distinctive physical-chemical properties observed in their class of compounds .Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia in Neuroinflammation
[11C]CPPC is a PET radiotracer developed for imaging reactive microglia, a key indicator of neuroinflammation associated with various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. This tracer allows for the noninvasive study of microglial activity and is valuable for monitoring neuroinflammatory effects and the efficacy of therapeutics targeting CSF1R in neuroinflammation (Horti et al., 2019).
Novel Compounds for Agrochemical Applications
A series of furan/thiophene and piperazine-containing triazole Mannich bases demonstrated significant fungicidal and herbicidal activities, suggesting their potential as novel agrochemicals. Compounds with a trifluoromethyl group showed enhanced activity compared to their methyl-containing counterparts, highlighting the importance of structural optimization in the development of new pesticides (Wang et al., 2015).
Antidepressant and Antianxiety Activities
A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and showed promising antidepressant and antianxiety activities. This discovery opens new avenues for the development of therapeutics for mental health disorders (Kumar et al., 2017).
Antimicrobial Activities of Azole Derivatives
Azole derivatives, including those containing the piperidine structure, have demonstrated antimicrobial activities, offering a potential pathway for the development of new antimicrobial agents. This research underscores the versatility of these compounds in combating microbial resistance (Başoğlu et al., 2013).
PET Imaging of CSF1R for Neuroinflammation
The development of [18F]1, a fluorine-18 labeled ligand for PET imaging of CSF1R, offers a promising tool for studying neuroinflammation in neurodegenerative diseases. This radioligand shows specificity and elevated uptake in models of neuroinflammation, confirming its potential for in vivo imaging and research into neuroinflammatory processes (Lee et al., 2022).
Zukünftige Richtungen
The future directions for this compound would likely depend on its specific applications. Given the wide use of furan, piperidine, and trifluoromethyl groups in pharmaceutical and agrochemical compounds , it’s possible that “1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine” could have potential applications in these areas.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPTUDNLZXEKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)


![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)
![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)

![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)
![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)
![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)